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Compound of Interest

Compound Name: 2-Amino-5-iodonicotinic acid

Cat. No.: B1372891

Abstract

This technical guide provides a detailed exploration of the spectroscopic characteristics of 2-
Amino-5-iodonicotinic acid (CAS No: 54400-30-5), a key heterocyclic building block in
medicinal chemistry and materials science. Aimed at researchers, chemists, and drug
development professionals, this document synthesizes predictive data and analytical
methodologies to facilitate the structural elucidation and quality control of this compound. We
will delve into the theoretical underpinnings and practical interpretation of Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By integrating data from
closely related analogues and foundational spectroscopic principles, this guide serves as an
authoritative reference for the comprehensive characterization of 2-Amino-5-iodonicotinic
acid.

Introduction and Molecular Structure

2-Amino-5-iodonicotinic acid belongs to the class of substituted pyridines, a structural motif
of immense importance in pharmaceuticals. The strategic placement of an amino group, a
carboxylic acid, and an iodine atom on the pyridine ring creates a versatile scaffold with distinct
electronic and steric properties. The amino group acts as a hydrogen bond donor and a
nucleophilic center, the carboxylic acid provides a handle for amide coupling and salt formation,
and the iodine atom can be utilized in cross-coupling reactions (e.g., Suzuki, Sonogashira) to
introduce further molecular complexity.
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Accurate and unambiguous structural confirmation is the bedrock of chemical research and
development. Spectroscopic analysis provides a non-destructive window into the molecular
architecture, allowing for the verification of identity, purity, and conformation. This guide
explains the causality behind the expected spectral features, providing a robust framework for
analysis.

Molecular Structure and Atom Numbering

For clarity in spectral assignments, the following IUPAC-recommended numbering scheme is
used for the 2-Amino-5-iodonicotinic acid skeleton.

Caption: Molecular structure of 2-Amino-5-iodonicotinic acid with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of
an organic molecule. While a complete experimental spectrum for the title compound is not
available in the cited literature, we can construct a highly accurate, predictive analysis based
on data from its methyl ester derivative and related aminopyridines.[1][2]

'H NMR Spectroscopy

Causality Behind Peak Positions: The pyridine ring protons are subject to the ring's inherent
electron-deficient nature, which deshields them. This effect is modulated by the substituents.
The amino group (-NH2) at C2 is a strong electron-donating group, which shields the ortho (C3,
though substituted) and para (C4, C6) positions. Conversely, the iodine at C5 and the
carboxylic acid at C3 exert electron-withdrawing and anisotropic effects, which deshield
adjacent protons.

Experimental Protocol (Standard Methodology):

e Dissolve ~5-10 mg of 2-Amino-5-iodonicotinic acid in 0.7 mL of a deuterated solvent (e.g.,
DMSO-des or Methanol-d4). DMSO-ds is often preferred for its ability to dissolve carboxylic
acids and to clearly show exchangeable protons (NH2 and COOH).

¢ Transfer the solution to a 5 mm NMR tube.

e Acquire the spectrum on a 400 MHz (or higher) spectrometer.
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o Typical parameters include a 30-degree pulse angle, an acquisition time of 4 seconds, and a
relaxation delay of 2 seconds.

e Process the data with Fourier transformation, phase correction, and baseline correction. The
residual solvent peak (DMSO-ds at ~2.50 ppm) is used as an internal reference.

Predicted *H NMR Data (in DMSO-de):
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Position

Predicted Shift
(ppm)

Multiplicity

Coupling
Constant (J,
Hz)

Assignment
Rationale

H6

~8.2-8.4

Doublet (d)

~2.0-25Hz

Deshielded by
the ring nitrogen
and the adjacent
iodine. Coupled
only to H4 (meta

coupling).

H4

~7.9-8.1

Doublet (d)

~2.0-25Hz

Deshielded by
the ring nitrogen
and adjacent
carboxylic acid.
Coupled only to
H6 (meta

coupling).

-NH2

~6.5-7.5

Broad Singlet (br

s)

Chemical shift is
concentration
and temperature
dependent.
Broadened due
to quadrupole
effects and

exchange.

-COOH

~12.0-13.0

Broad Singlet (br

s)

Highly
deshielded acidic
proton. Signal is
often very broad
and may not be
observed without
specific
parameter

adjustments.
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Note: The predicted shifts are based on analysis of similar structures. The actual spectrum
should be acquired for definitive assignment.[1][3]

3C NMR Spectroscopy

Causality Behind Peak Positions: Carbon chemical shifts are highly sensitive to the electronic
environment. The C2 and C3 carbons are directly attached to heteroatoms (N and O), shifting
them downfield. The C5 carbon, bonded to the heavy iodine atom, experiences a significant
upfield shift due to the "heavy atom effect.”

Experimental Protocol (Standard Methodology):
e Use the same sample prepared for tH NMR.
e Acquire a proton-decoupled 3C NMR spectrum.

o Typical parameters on a 100 MHz instrument (for a 400 MHz H) include a larger spectral
width (~200 ppm), a longer acquisition time, and a relaxation delay of 2-5 seconds. An
increased number of scans (e.g., 1024 or more) is typically required due to the low natural
abundance of 13C.

Predicted 13C NMR Data (in DMSO-ds):
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Position Predicted Shift (ppm) Assignment Rationale

Carboxylic acid carbonyl
C=0 ~168 - 172 ] S )
carbon, typically in this region.

Attached to the amino group
c2 ~158 - 162 and adjacent to the ring
nitrogen, highly deshielded.

Alpha to the ring nitrogen,

C6 ~150 - 154
deshielded.
Beta to the ring nitrogen,
C4 ~142 - 146
deshielded.
Shielded by the ortho amino
C3 ~110- 115
group.
Directly bonded to iodine,
C5 ~85-90 showing a strong upfield shift

(heavy atom effect).

Note: These predictions are derived from established substituent effects on pyridine rings and
data from related iodo- and amino-benzoic acids.[4][5]

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable technique for identifying the functional groups present in a
molecule. The spectrum arises from the absorption of infrared radiation, which excites
molecular vibrations.

Experimental Protocol (ATR-FTIR):

e Place a small, solid sample of 2-Amino-5-iodonicotinic acid directly onto the crystal of an
Attenuated Total Reflectance (ATR) accessory.

e Apply pressure using the anvil to ensure good contact between the sample and the crystal.

e Record the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm~1.
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+ Perform a background scan of the empty crystal prior to the sample scan.

Predicted Key IR Absorption Bands:
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Wavenumber ] . Functional ] .
Vibration Type Intensity Rationale
(cm™?) Group
Two distinct
bands
) ) (asymmetric and
Primary Amine (- ) ]
3450 - 3300 N-H Stretch NH2) Medium symmetric
2
stretch) are
expected for a
primary amine.
Very
characteristic
i ) broad absorption
Carboxylic Acid
3300 - 2500 O-H Stretch Broad, Strong due to hydrogen
(-COOH) _
bonding, often
obscuring C-H
stretches.[6]
The carbonyl
stretch is one of
Carboxylic Acid the most intense
~1710 - 1680 C=0 Stretch Strong ]
(-COOH) and reliable
peaks in an IR
spectrum.
Multiple bands
C=C &C=N o ) corresponding to
~1620 - 1580 Aromatic Ring Medium-Strong o )
Stretch pyridine ring
vibrations.
_ _ Bending vibration
N-H Bend Primary Amine (- ) )
~1640 - 1600 _ _ Medium of the amino
(Scissoring) NH2)
group.
Carboxylic Acid )
~1300 - 1200 C-O Stretch Medium
(-COOH)
~600 - 500 C-I Stretch Aryl lodide Medium-Weak Found in the
fingerprint
region,
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confirming the
presence of the
carbon-iodine
bond.

Note: The presence of extensive intermolecular hydrogen bonding (acid-acid, acid-amine,
amine-amine) will lead to significant peak broadening, especially for the O-H and N-H
stretching vibrations.[7]

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and, through fragmentation analysis,
crucial information about the molecule's connectivity.

Experimental Protocol (Electrospray lonization - ESI):

o Dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent like methanol or
acetonitrile, with a trace of formic acid (for positive ion mode) or ammonia (for negative ion
mode).

 Infuse the solution directly into the ESI source of a high-resolution mass spectrometer (e.g.,
Q-TOF or Orbitrap).

e Acquire spectra in both positive ([M+H]*) and negative ([M-H]~) ion modes.
Predicted Mass Spectrometric Data:

Molecular Formula:; CsHsIN202

Monoisotopic Mass: 263.9447 g/mol

Positive lon Mode ([M+H]*): Expected m/z = 264.9525

Negative lon Mode ([M-H]"): Expected m/z = 262.9368

Key Fragmentation Pathways: The most common fragmentation pathway for nicotinic acid
derivatives is the loss of the carboxyl group, either as H20 and CO (a loss of 46 Da) or as the
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radical *COOH (a loss of 45 Da).[8] The presence of the stable iodine atom means that its loss
is less likely, making fragmentation of the pyridine ring or other substituents more probable.

[M+H]* Loss of H20 & CO ~
(m/z = 264.95 (_46 Da) m/z = 218.95

Click to download full resolution via product page

Caption: A primary expected fragmentation pathway for 2-Amino-5-iodonicotinic acid in
MS/MS.

Summary and Workflow

The comprehensive spectroscopic analysis of 2-Amino-5-iodonicotinic acid relies on the
synergistic interpretation of multiple techniques. NMR spectroscopy defines the C-H
framework, IR spectroscopy confirms the presence of key functional groups, and mass
spectrometry provides the exact mass and connectivity information.

General Analytical Workflow

Sample Preparation

2-Amino-5-iodonicotinic

Acid Sample
Actrosco$ic Anal;hA
Mass Spectrometry IR Spectroscopy NMR (*H & 3C)
(Exact Mass, Formula) (Functional Groups) (Structural Framework)

\Eata Inteipretatio/

Structural Elucidation
& Purity Assessment
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [A Comprehensive Spectroscopic Guide to 2-Amino-5-
iodonicotinic Acid]. BenchChem, [2026]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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